5,6-bis(1,3-benzodioxol-5-yl)-2-(4-methyl-3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
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Overview
Description
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5,10-TRIONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[8-(1,3-BENZODIOXOL-5-YL)-5,7,7-TRICYANO-2-METHYL-1,2,3,7,8,8A-HEXAHYDRO-6-ISOQUINOLINYL]-2-CHLOROACETAMIDE
Uniqueness
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE is unique due to its complex tricyclic structure and the presence of multiple functional groups. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C42H28N2O9 |
---|---|
Molecular Weight |
704.7 g/mol |
IUPAC Name |
8,9-bis(1,3-benzodioxol-5-yl)-4-(4-methyl-3-nitrophenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C42H28N2O9/c1-23-12-15-28(20-29(23)44(48)49)43-38(45)36-37(39(43)46)42(27-10-6-3-7-11-27)35(25-14-17-31-33(19-25)53-22-51-31)34(24-13-16-30-32(18-24)52-21-50-30)41(36,40(42)47)26-8-4-2-5-9-26/h2-20,36-37H,21-22H2,1H3 |
InChI Key |
RRBSAVGXHSQHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7)C8=CC9=C(C=C8)OCO9)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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